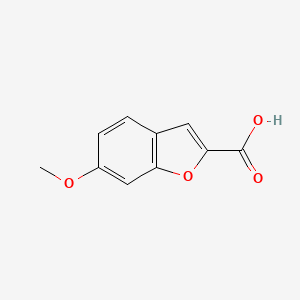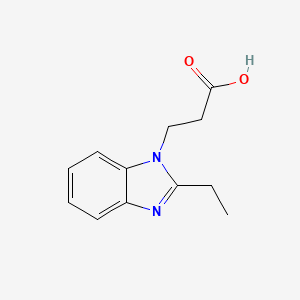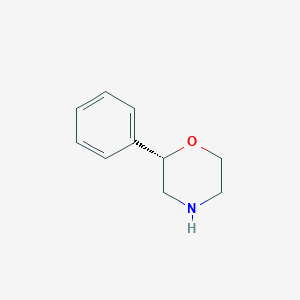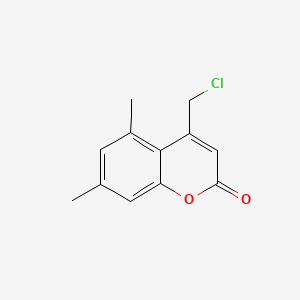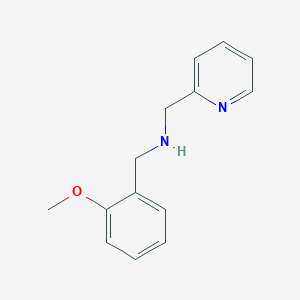
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
Übersicht
Beschreibung
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMP is a member of the phenethylamine family of compounds and is structurally similar to other compounds that have been investigated for their potential therapeutic effects. In
Wirkmechanismus
The exact mechanism of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and as an antagonist at the dopamine D2 receptor. It may also modulate the activity of the sigma-1 receptor, which has been implicated in various neurological disorders.
Biochemische Und Physiologische Effekte
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine in lab experiments is its high affinity for several receptors in the brain, which makes it a useful tool for studying the physiological processes that these receptors are involved in. However, one limitation is that its effects may be dose-dependent and may vary depending on the animal model or cell line used in the experiment.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. Another area of interest is its potential as a research tool for studying the function of various receptors in the brain. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine and its effects on different physiological processes.
In conclusion, N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine as a therapeutic agent and research tool.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine has been investigated for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. These receptors are involved in various physiological processes, including mood regulation, cognition, and perception.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13/h2-9,15H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBXDYYANOXDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355118 | |
| Record name | N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | |
CAS RN |
353779-31-4 | |
| Record name | N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

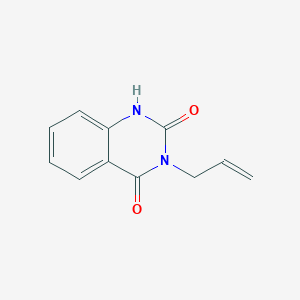
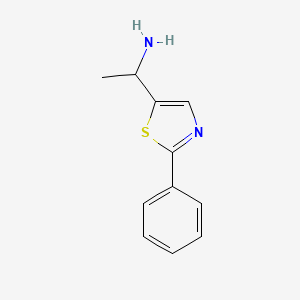

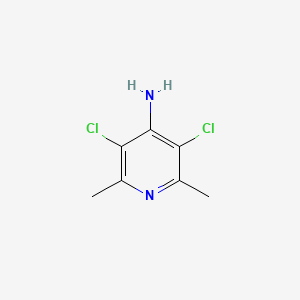
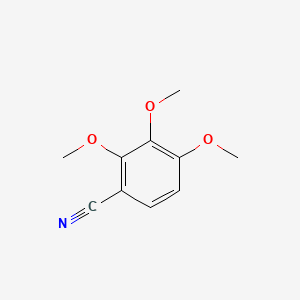
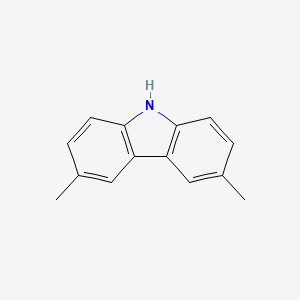


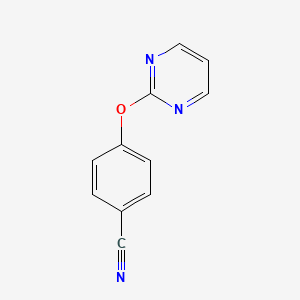
![4-Chloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1349432.png)
